2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol
CAS No.: 88476-50-0
Cat. No.: VC12004444
Molecular Formula: C11H16O4S
Molecular Weight: 244.31 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol - 88476-50-0](/images/structure/VC12004444.png)
Specification
CAS No. | 88476-50-0 |
---|---|
Molecular Formula | C11H16O4S |
Molecular Weight | 244.31 g/mol |
IUPAC Name | (2-hydroxy-2-methylpropyl) 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C11H16O4S/c1-9-4-6-10(7-5-9)16(13,14)15-8-11(2,3)12/h4-7,12H,8H2,1-3H3 |
Standard InChI Key | ATAHYKWRFNQZLZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)O |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central propan-2-ol core (C3H7O) substituted at the 1-position with a 4-methylbenzenesulfonyloxy group (C7H7SO3) and at the 2-position with a methyl group (CH3). The sulfonate ester functional group introduces significant polarity and reactivity, while the methyl group contributes to steric effects and lipophilicity .
Table 1: Comparative Structural Features of Sulfonate Esters
Physicochemical Parameters
While experimental data for the target compound are sparse, analogous sulfonate esters exhibit:
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Molecular Weight: ~250–300 g/mol (estimated for C11H16O4S: 260.3 g/mol) .
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LogP: ~2.5–3.5, indicating moderate lipophilicity suitable for membrane permeability .
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PSA (Polar Surface Area): ~60–70 Ų, influenced by the sulfonate and hydroxyl groups .
Synthetic Pathways and Reactivity
Tosylation of Propanol Derivatives
The synthesis likely involves the tosylation of 2-methylpropan-2-ol (tert-butanol analog) using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions:
This reaction proceeds via nucleophilic substitution (SN2), where the hydroxyl oxygen attacks the electrophilic sulfur in tosyl chloride .
Downstream Functionalization
The tosyl group serves as an excellent leaving group, enabling further transformations:
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Nucleophilic Displacement: Reaction with amines or thiols to form secondary amines or sulfides.
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Cross-Coupling Reactions: Participation in Suzuki-Miyaura or Buchwald-Hartwig reactions for carbon-carbon bond formation .
Applications in Organic Synthesis
Radiolabeling Precursors
Tosylates like the target compound are pivotal in synthesizing 18F-labeled tracers for positron emission tomography (PET). For instance, Molbank M1460 highlights the use of tosylates as leaving groups in nucleophilic fluorination :
Polymer Chemistry
Sulfonate esters serve as initiators or chain-transfer agents in controlled radical polymerization (e.g., ATRP), enabling precise molecular weight control .
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